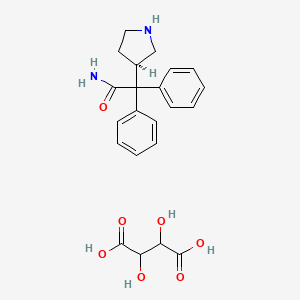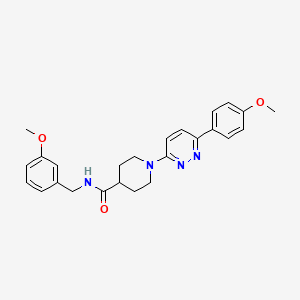
(1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride” is a compound that contains a cyclohexyl ring and an ethanamine group, both of which are substituted with fluorine atoms. The presence of the hydrochloride indicates that this compound is likely a salt of the corresponding amine .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the fluorine atoms onto the cyclohexyl ring and the ethanamine group. This could potentially be achieved through halogenation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a six-membered cyclohexyl ring and an ethanamine group, both of which are substituted with fluorine atoms. The stereochemistry at the 1-position is indicated to be R .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atoms and the amine group. Fluorine is highly electronegative, which could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the amine group. Fluorine is highly electronegative, which could result in the compound having a polar nature .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist
(1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride has been explored for its potential as a neurokinin-1 (NK1) receptor antagonist. This application is significant in the development of treatments for conditions like emesis and depression. Harrison et al. (2001) describe a compound with a similar structure, exhibiting high affinity and effectiveness in pre-clinical tests related to emesis and depression (Harrison et al., 2001).
Carbonium Ion Study
The study of carbonium ions, which are key intermediates in many chemical reactions, includes compounds structurally similar to (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride. Olah et al. (1967) investigated the 1-methylcyclopentyl cation, contributing to the understanding of carbonium ion behavior and stability (Olah et al., 1967).
CCR5 Receptor Antagonism in HIV Research
In the field of HIV research, compounds with structural similarities to (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride have been utilized as CCR5 receptor antagonists. Watson et al. (2005) discuss a compound that serves as a potent allosteric antagonist of the CCR5 receptor, which is crucial in understanding HIV-1 entry mechanisms (Watson et al., 2005).
Chiral Synthesis and Resolution
The compound has relevance in the synthesis and resolution of chiral compounds, which is fundamental in the production of enantiomerically pure pharmaceuticals. Bisel et al. (2001) synthesized and resolved enantiomeric cyclohexylamine derivatives, illustrating the importance of such compounds in chiral chemistry (Bisel et al., 2001).
Conformational Analysis
Glazer et al. (1972) conducted a study on 4,4-difluoro-1,1-dimethylcycloheptane, a compound with structural similarities, to understand its conformational behavior. Such studies are crucial in understanding molecular interactions and stability (Glazer et al., 1972).
Sigma Receptor Ligands
Compounds structurally related to (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride have been investigated for their role as sigma receptor ligands, which are relevant in neuropharmacology. Radesca et al. (1991) synthesized N-alkyl-substituted derivatives, highlighting their potential in sigma receptor research (Radesca et al., 1991).
Enantioselective Transition Metal Catalysis
The compound's derivatives are also useful in enantioselective transition metal catalysis, a key process in asymmetric synthesis. Reetz et al. (1998) discussed the use of chiral diamines derived from cyclohexane for this purpose (Reetz & Bohres, 1998).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R)-1-(4,4-difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F4N.ClH/c9-7(10)6(13)5-1-3-8(11,12)4-2-5;/h5-7H,1-4,13H2;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGZSJBLROMIW-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(F)F)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@H](C(F)F)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Hydroxy-7-phenyl-4-[(4-phenyl-1-piperazinyl)methyl]-1-benzopyran-2-one](/img/structure/B2462918.png)
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2462920.png)
![5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B2462922.png)
![9-(3-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2462923.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2462924.png)


![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2462927.png)

![4,7-Dimethyl-6-(3-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2462930.png)

